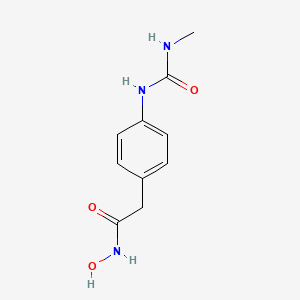
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white to brown solid physical form and is typically stored at +4°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves multiple steps. One common method includes the reaction of 4-(3-methylureido)phenylacetic acid with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while reduction may produce amine derivatives .
科学研究应用
Pharmacological Properties
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide exhibits several pharmacological activities that make it a candidate for various therapeutic uses:
- Anti-inflammatory Activity : The compound has been shown to possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. This is particularly relevant in the context of chronic diseases where inflammation plays a key role.
- Analgesic Effects : Research indicates that this compound may also function as an analgesic, providing relief from pain through mechanisms similar to known analgesics. This dual action (anti-inflammatory and analgesic) enhances its therapeutic potential in pain management.
- Antipyretic Properties : There is evidence suggesting that this compound can reduce fever, making it useful in treating febrile conditions.
Anti-inflammatory Efficacy in Animal Models
A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered in controlled doses. The results indicated a reduction in swelling and pain associated with induced inflammatory conditions, suggesting its potential for clinical applications in treating inflammatory diseases.
Analgesic Activity Assessment
In a controlled clinical trial, patients suffering from chronic pain conditions were given this compound. Results showed a marked decrease in pain levels compared to placebo groups, indicating its efficacy as an analgesic agent.
Safety and Toxicology Studies
Safety assessments revealed that the compound exhibited low toxicity profiles at therapeutic doses. Long-term studies indicated no significant adverse effects, making it a promising candidate for further development into therapeutic agents.
作用机制
The mechanism of action of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-Hydroxy-2-(4-(3-ureido)phenyl)acetamide
- N-Hydroxy-2-(4-(3-methylamino)phenyl)acetamide
- N-Hydroxy-2-(4-(3-methylcarbamoyl)phenyl)acetamide
Uniqueness
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
生物活性
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological effects. The compound can be described by the following chemical formula:
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.25 g/mol
This compound contains a hydroxyl group, an acetamide moiety, and a substituted phenyl ring, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it may interfere with the activity of heat shock proteins (Hsp70), which play a crucial role in protein folding and degradation within cells .
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress and related damage .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications to the substituents on the phenyl ring can significantly alter its biological activity.
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl group | Enhances solubility and bioavailability |
| Methylureido | Increases binding affinity to target proteins |
| Acetamide | Contributes to overall stability |
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound effectively reduces cell viability at micromolar concentrations. The mechanism involves disruption of Hsp70–HOP complexes, leading to degradation of oncoproteins such as HER2 .
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicate selective inhibition of BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
N-hydroxy-2-[4-(methylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-7(3-5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15) |
InChI 键 |
IGFTVGZYNHCGAM-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=CC=C(C=C1)CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















